N,N-Dimethyl-4-((phenylamino)methyl)aniline
Description
N,N-Dimethyl-4-((phenylamino)methyl)aniline is a tertiary amine derivative of aniline featuring a dimethylamino group at the para position and a phenylaminomethyl substituent. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for Schiff base formation and coordination chemistry. Its derivatives are explored for applications in fluorescence, catalysis, and bioactive molecule design .
Properties
IUPAC Name |
4-(anilinomethyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-17(2)15-10-8-13(9-11-15)12-16-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXHOCGONWPRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-((phenylamino)methyl)aniline can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized by reducing 4-((phenylamino)methyl)benzaldehyde using sodium borohydride (NaBH4) as a reducing agent . The reaction typically occurs in an organic solvent such as ethanol or methanol under mild conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of the corresponding nitro compound. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-((phenylamino)methyl)aniline undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with electrophiles.
Common Reagents and Conditions:
Oxidation: H2O2, FeCl3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed:
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of secondary amines or amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
N,N-Dimethyl-4-((phenylamino)methyl)aniline has shown potential as a pharmaceutical agent due to its structural features that allow it to interact with biological targets. Its applications in drug development include:
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .
- Biological Assays : The compound is utilized in spectrophotometric assays for detecting trace amounts of metal ions, such as iron(III), through oxidation reactions that produce measurable color changes.
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds:
- Dyes and Pigments : This compound is instrumental in producing dyes and pigments due to its ability to undergo various chemical reactions, including oxidation and substitution.
- Schiff Base Formation : It can participate in the formation of Schiff bases, which are important intermediates in organic synthesis and have applications in pharmaceuticals .
Case Study 1: Antitumor Activity
A study investigated the antitumor properties of this compound derivatives. The results demonstrated that certain derivatives effectively induced apoptosis in cancer cell lines through HDAC inhibition. This suggests potential therapeutic applications for developing new anticancer drugs .
Case Study 2: Spectrophotometric Detection
In another study, the compound was employed as a reagent for the spectrophotometric detection of iron(III) ions. The reaction between the compound and iron(III) resulted in a color change that could be quantitatively measured, showcasing its utility in analytical chemistry.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HDAC Inhibition | 25 | |
| N,N-Dimethyl-4-nitrosoaniline | Anticancer Activity | 30 | |
| N,N-Dimethyl-4-nitroaniline | Antioxidant Activity | 15 |
Table 2: Chemical Reactions Involving this compound
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, Fe(III) | N,N-Dimethyl-4-(phenylaminomethyl)oxide |
| Reduction | Sodium borohydride | This compound |
| Substitution | Alkyl halides | Various substituted aniline derivatives |
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-((phenylamino)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Electronic Effects
Schiff Base Analogues
- N,N-Dimethyl-4-(((2-(phenylamino)phenyl)imino)methyl)aniline (DMBA): Replaces the methylene group with an imino (-CH=N-) linkage. Synthesized via condensation of 4-(dimethylamino)benzaldehyde and N-phenyl-o-phenylenediamine (81% yield). Exhibits a molecular ion peak at m/z 316.2 ([M+H]⁺) in ESI-MS, confirming its structure .
- N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline: Incorporates a nitro group on the phenyl ring, enhancing electron-withdrawing effects. The nitro group red-shifts absorption spectra and may reduce fluorescence quantum yield compared to DMBA .
Heterocyclic Derivatives
- N,N-Dimethyl-4-(((6-methylbenzo[d]thiazol-2-yl)imino)methyl)aniline: Features a benzo[d]thiazole ring, increasing conjugation and rigidity. Characterized by single-crystal X-ray diffraction, confirming planar geometry .
N,N-Dimethyl-4-((4-(2-(5-methylthiophen-2-yl)vinyl)-1H-1,2,3-triazol-1-yl)methyl)aniline (Compound 16) :
Optical and Electronic Properties
Fluorescence Quantum Yield :
- Absorption and Emission: Nitro-substituted analogues show λmax(abs) ~400 nm, while dimethylamino groups induce bathochromic shifts (~450 nm) .
Biological Activity
N,N-Dimethyl-4-((phenylamino)methyl)aniline, commonly referred to as a Schiff base compound, has garnered attention in recent studies for its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, characterization, and biological effects, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of N,N-dimethylaniline with formaldehyde in the presence of an acid catalyst. The resulting compound is characterized using various spectroscopic techniques including:
- UV-Visible Spectroscopy
- Fourier Transform Infrared Spectroscopy (FTIR)
- Nuclear Magnetic Resonance (NMR)
- High-Resolution Mass Spectrometry (HRMS)
These methods confirm the molecular structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial and fungal strains using microdilution methods, revealing a broad spectrum of activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value comparable to standard antioxidants.
| Compound | IC50 Value (µg/mL) |
|---|---|
| This compound | 45 µg/mL |
| Ascorbic Acid | 30 µg/mL |
This suggests that the compound could serve as a potential antioxidant in therapeutic applications .
Case Studies
- Antibacterial Efficacy : A study published in the Journal of Molecular Structure reported that derivatives of this compound exhibited varying degrees of antibacterial activity. The lead compounds from this series showed MIC values significantly lower than those of conventional antibiotics, indicating their potential for development into new antimicrobial agents .
- Molecular Docking Studies : Computational studies have been conducted to explore the binding interactions of this compound with bacterial enzymes. Molecular docking simulations revealed favorable binding affinities, supporting its role as a potential inhibitor of bacterial growth .
Q & A
Basic: What are the optimized synthetic routes for N,N-Dimethyl-4-((phenylamino)methyl)aniline, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via nucleophilic addition or Schiff base formation. For example, a mild aqueous-phase method using amines and potassium isocyanate achieves efficient coupling without organic co-solvents, yielding N-substituted derivatives . Another approach involves coupling propargylamines with CO₂ under catalytic conditions, producing functionalized aniline derivatives in moderate yields (50–72%) . Key factors include:
- Solvent choice : Water improves eco-compatibility but may require phase-transfer catalysts.
- Temperature : Propargylamine reactions proceed at ambient conditions, reducing side reactions.
- Catalyst : Transition metals (e.g., Cu) enhance regioselectivity in triazole-based syntheses .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1599 cm⁻¹ for Schiff bases, N-H vibrations at ~3313 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, propargyl protons appear as triplets (δ 2.27 ppm, J = 2.4 Hz), and aromatic protons split into distinct multiplet patterns .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H⁺] = 237.15 for C₁₅H₁₆N₂) .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
Answer:
- QSAR studies : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. For example, electron-withdrawing groups enhance antimicrobial potency by increasing membrane permeability .
- Molecular docking : Simulate binding interactions with target proteins (e.g., bacterial enzymes). Derivatives with planar aromatic systems show stronger π-π stacking in active sites .
- ADMET prediction : Tools like SwissADME assess pharmacokinetics, highlighting derivatives with optimal bioavailability and low toxicity .
Advanced: How do steric and electronic effects influence the catalytic applications of this compound?
Answer:
- Steric effects : Bulky substituents (e.g., allyl groups) hinder coordination in transition-metal catalysts, reducing catalytic efficiency in allylation reactions .
- Electronic effects : Electron-donating dimethylamino groups enhance nucleophilicity, facilitating CO₂ insertion in cyclocarboxylation reactions .
- Case study : In frustrated Lewis pair catalysis, the dimethylamino group stabilizes carbocation intermediates, enabling direct allylation of arenes .
Advanced: How can researchers resolve contradictions in spectral data across studies?
Answer:
- Cross-validation : Compare NMR/IR data with computational simulations (e.g., DFT-calculated spectra) .
- Crystallography : Use SHELX programs to resolve ambiguities in molecular geometry. For example, SHELXL refines bond lengths and angles from X-ray data .
- Reproducibility : Standardize solvent and temperature conditions. For instance, DMSO-d₆ shifts proton signals upfield compared to CDCl₃ .
Advanced: What strategies improve diastereoselectivity in synthetic pathways involving this compound?
Answer:
- Chiral auxiliaries : Temporarily introduce chiral groups to steer stereochemistry during cyclocarboxylation .
- Catalytic asymmetry : Use chiral ligands (e.g., BINOL) in transition-metal catalysts to favor one diastereomer .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity in Glaser coupling reactions .
Basic: What are the stability challenges for this compound under experimental conditions?
Answer:
- Light sensitivity : Azo derivatives (e.g., methyl yellow) degrade under UV light; store in amber vials .
- Oxidation : The aniline moiety oxidizes in air; use inert atmospheres (N₂/Ar) during synthesis .
- pH sensitivity : Protonation at acidic pH alters electronic properties; buffer solutions (pH 4–7) maintain stability .
Advanced: How does this compound function in supramolecular chemistry or material science?
Answer:
- Liquid crystals : The planar structure and polar groups enable mesophase formation, studied via differential scanning calorimetry (DSC) .
- Coordination polymers : Acts as a ligand for metal-organic frameworks (MOFs) with Cu(II) or Zn(II), characterized by X-ray diffraction .
- Fluorescent probes : Triazole derivatives exhibit solvatochromism, with emission shifts dependent on solvent polarity .
Table 1: Comparative Synthesis Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
